molecular formula C20H22F9N3O12S B607017 Deacetoxycephalosporin C CAS No. 26924-74-3

Deacetoxycephalosporin C

Cat. No. B607017
CAS RN: 26924-74-3
M. Wt: 699.078
InChI Key: ZTYBAECWWATESB-FOLCZSLLSA-N
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Description

Deacetoxycephalosporin C (DAOC) is a small molecule that belongs to the class of organic compounds known as cephalosporins . These are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo .


Synthesis Analysis

The bioconversion of penicillins to cephalosporins using deacetoxycephalosporin C synthase (DAOCS) is an alternative and environmentally friendly process for 7-ADCA production . The enzymes catalyzing this ring expansion reaction, designated DAOCS, were purified from various organisms and characterized as an iron- and 2-oxoglutarate-dependent oxidase .


Molecular Structure Analysis

The molecular structure of DAOC is characterized by a 1,2-thiazine fused to a 2-azetidinone . The crystal structure of DAOCS revealed that the C terminus .


Chemical Reactions Analysis

DAOCS is an iron(II) 2-oxoglutarate-dependent oxygenase that catalyzes the oxidative ring-expansion of penicillin N to deacetoxycephalosporin C . The wild-type enzyme is only able to efficiently utilize 2-oxoglutarate and 2-oxoadipate as a 2-oxoacid co-substrate .


Physical And Chemical Properties Analysis

The chemical formula of DAOC is C14H19N3O6S . The average weight is 357.382 and the monoisotopic weight is 357.099456045 .

Scientific Research Applications

  • Enzymatic Processes in Antibiotic Biosynthesis : DAOC is a critical intermediate in the production of cephalosporin antibiotics. Deacetoxycephalosporin C synthase (DAOCS) is a key enzyme that catalyzes the conversion of penicillin N to DAOC, an essential step in cephalosporin biosynthesis (Lee, Lloyd, et al., 2001).

  • Enzyme Purification and Characterization : The purification and characterization of deacetoxycephalosporin C hydroxylase and DAOCS have provided insights into their molecular properties, such as substrate specificity and reaction mechanisms. These studies aid in understanding the enzymatic process of cephalosporin C production (Baker, Dotzlaf, & Yeh, 1991).

  • Gene Cloning and Expression : The cloning and expression of genes related to DAOC, like the cefE gene from Streptomyces clavuligerus, have been significant in understanding the genetic control of cephalosporin biosynthesis and in exploring possibilities for genetic engineering to optimize antibiotic production (Kovacevic, Weigel, et al., 1989).

  • Mechanistic Studies and Evolutionary Implications : Investigations into the mechanism of DAOCS and related enzymes, along with their evolutionary implications, have provided deeper understanding of their function in antibiotic biosynthesis. These studies also explore the possibility of enzyme modification for improved antibiotic production (Tarhonskaya, Szöllössi, et al., 2014).

  • Genetic Engineering for Improved Production : Research has also focused on genetically engineering strains to optimize the production of cephalosporin antibiotics, including manipulating the levels of intermediates like DAOC in the biosynthetic pathway (Basch & Chiang, 1998).

Future Directions

The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .

properties

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQIJOYQWYKBOW-JWKOBGCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181424
Record name Deacetoxycephalosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetoxycephalosporin C

CAS RN

26924-74-3
Record name Deacetoxycephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26924-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetoxycephalosporin C
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetoxycephalosporin C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deacetoxycephalosporin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,730
Citations
MD Lloyd, HJ Lee, K Harlos, ZH Zhang… - Journal of molecular …, 1999 - Elsevier
The Fe(II) and 2-oxoglutarate-dependent dioxygenase deacetoxycephalosporin C synthase (DAOCS) from Streptomyces clavuligerus was expressed at ca 25 % of total soluble protein …
Number of citations: 131 www.sciencedirect.com
PD Singh, PC WARD, JS Wells, CM RICCA… - The Journal of …, 1982 - jstage.jst.go.jp
… deacetoxycephalosporin C (Fig. 1). This paper describes the isolation of deacetoxycephalosporin C-… The isolation and chemical identification of deacetoxycephalosporin C are also …
Number of citations: 27 www.jstage.jst.go.jp
KS Goo, CS Chua, TS Sim - Journal of Industrial Microbiology …, 2009 - academic.oup.com
… pathway including a step governed by deacetoxycephalosporin C synthase which catalyses the ring-expansion of penicillin N to deacetoxycephalosporin C. Because of the therapeutic …
Number of citations: 27 academic.oup.com
Y Fujisawa, K Kitano, T Kanzaki - Agricultural and Biological …, 1975 - Taylor & Francis
… 40-20, and identified as deacetoxycephalosporin C, possessing a Da-aminoadipyl side … that deacetoxycephalosporin C would be produced through de novo synthesis by this mutant. …
Number of citations: 26 www.tandfonline.com
HJ Lee, CJ Schofield, MD Lloyd - Biochemical and biophysical research …, 2002 - Elsevier
Site-directed mutagenesis of active site residues of deacetoxycephalosporin C synthase active site residues was carried out to investigate their role in catalysis. The following mutations …
Number of citations: 25 www.sciencedirect.com
S Kovacevic, BJ Weigel, MB Tobin… - Journal of …, 1989 - Am Soc Microbiol
… acremonium, two sequential steps in the pathway, ring expansion of penicillin N to deacetoxycephalosporin C and hydroxylation of deacetoxycephalosporin C to form …
Number of citations: 151 journals.asm.org
SE JENSEN, DWS WESTLAKE… - The Journal of Antibiotics, 1985 - jstage.jst.go.jp
… 1) BREWER, SJ; JE FARTHING & MK TURNER: The oxygenation of the 3-methyl group of 7 -(5D-am i noad ipamido)-3-methylceph-3-em-4-carboxylic acid (deacetoxycephalosporin C) …
Number of citations: 118 www.jstage.jst.go.jp
A Dubus, MD Lloyd, HJ Lee, CJ Schofield… - Cellular and Molecular …, 2001 - Springer
… Deacetoxycephalosporin C synthase from Streptomyces … membered cephem ring of deacetoxycephalosporin C. The effects … Deacetoxycephalosporin C synthase (DAOCS) catalyses …
Number of citations: 27 link.springer.com
J Cortés, JF Martín, JM Castro… - Journal of general …, 1987 - microbiologyresearch.org
… the six-membered deacetoxycephalosporin C (ring expansion) (… The conversion of penicillin N into deacetoxycephalosporin C (… Under these conditions pure deacetoxycephalosporin C …
Number of citations: 66 www.microbiologyresearch.org
JE Baldwin, PD Singh, M Yoshida, Y Sawada… - Biochemical …, 1980 - portlandpress.com
… penicillin N into deacetoxycephalosporin C. 2. The deacetoxycephalosporin C obtained from … That 3H is incorporated at C-7 in the biosynthesized deacetoxycephalosporin C was shown …
Number of citations: 45 portlandpress.com

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